molecular formula C8H9AsClNS B14491189 2-Chloro-3-phenyl-1,3,2-thiazarsolidine CAS No. 64148-17-0

2-Chloro-3-phenyl-1,3,2-thiazarsolidine

Cat. No.: B14491189
CAS No.: 64148-17-0
M. Wt: 261.60 g/mol
InChI Key: NRLLYEIUCRNWKN-UHFFFAOYSA-N
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Description

2-Chloro-3-phenyl-1,3,2-thiazarsolidine is a heterocyclic compound that contains sulfur, nitrogen, and chlorine atoms within its structure This compound belongs to the thiazolidine family, which is known for its diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-phenyl-1,3,2-thiazarsolidine typically involves the reaction of a phenyl-substituted thioamide with a chlorinating agent. One common method includes the use of thiourea and phenyl isothiocyanate, followed by chlorination with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of microwave-assisted synthesis and green chemistry approaches, such as solvent-free conditions and reusable catalysts, are also explored to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-phenyl-1,3,2-thiazarsolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA, acetic acid as solvent, room temperature.

    Reduction: LiAlH₄, tetrahydrofuran (THF) as solvent, reflux conditions.

    Substitution: Ammonia, thiols, alkoxides, polar aprotic solvents like dimethyl sulfoxide (DMSO), elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Amino, thio, or alkoxy derivatives.

Scientific Research Applications

2-Chloro-3-phenyl-1,3,2-thiazarsolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored as a lead compound in drug discovery for its pharmacological properties.

    Industry: Utilized in the development of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Chloro-3-phenyl-1,3,2-thiazarsolidine involves its interaction with various molecular targets. The compound can inhibit enzyme activity by binding to the active site or interacting with essential cofactors. It may also disrupt cellular processes by interfering with DNA replication or protein synthesis. The exact pathways and targets depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine: A parent compound with similar structural features but lacks the phenyl and chlorine substituents.

    2-Chloro-1,3-thiazole: Contains a similar thiazole ring but differs in the position of the chlorine atom and the absence of the phenyl group.

    3-Phenyl-1,3-thiazolidine: Similar structure but lacks the chlorine atom.

Uniqueness

This combination allows for a broader range of chemical modifications and biological activities compared to its analogs .

Properties

CAS No.

64148-17-0

Molecular Formula

C8H9AsClNS

Molecular Weight

261.60 g/mol

IUPAC Name

2-chloro-3-phenyl-1,3,2-thiazarsolidine

InChI

InChI=1S/C8H9AsClNS/c10-9-11(6-7-12-9)8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

NRLLYEIUCRNWKN-UHFFFAOYSA-N

Canonical SMILES

C1CS[As](N1C2=CC=CC=C2)Cl

Origin of Product

United States

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